molecular formula C25H18F3N5O3 B2397174 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189729-04-1

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2397174
CAS No.: 1189729-04-1
M. Wt: 493.446
InChI Key: GINUUJGFHJRLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potent antimicrobial and anticancer properties .

Properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5O3/c1-15-10-12-16(13-11-15)36-23-22-31-32(24(35)33(22)20-9-5-4-8-19(20)30-23)14-21(34)29-18-7-3-2-6-17(18)25(26,27)28/h2-13H,14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINUUJGFHJRLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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